

## A systematic review and meta-analysis of Ketotifen's efficacy in asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ketotifen |           |
| Cat. No.:            | B7773197  | Get Quote |

# Ketotifen in Asthma: A Comparative Analysis of Efficacy and Mechanisms

A Systematic Review and Meta-Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **ketotifen**'s efficacy in the treatment of asthma with that of other prominent therapeutic alternatives, namely leukotriene receptor antagonists (e.g., montelukast) and inhaled corticosteroids (e.g., budesonide). By synthesizing data from systematic reviews, meta-analyses, and randomized controlled trials, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the relative performance, underlying mechanisms, and experimental basis for these common asthma therapies.

## **Executive Summary**

**Ketotifen**, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, has been investigated as a prophylactic treatment for asthma, particularly in pediatric populations. [1][2] Its oral administration offers a potential advantage over inhaled therapies, especially in younger children.[1][3] This review consolidates the evidence on **ketotifen**'s efficacy in reducing asthma symptoms, exacerbations, and the need for rescue medication. Furthermore, it presents a comparative analysis with montelukast, a leukotriene receptor antagonist, and budesonide, an inhaled corticosteroid, to contextualize its therapeutic standing. Key findings



are supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant signaling pathways.

## **Comparative Efficacy of Asthma Prophylaxis**

The following tables summarize the quantitative outcomes from key clinical trials comparing **ketotifen** with placebo and other active treatments.

Table 1: Ketotifen versus Placebo in Childhood Asthma



| Outcome<br>Measure                             | Ketotifen<br>Group            | Placebo Group | p-value | Study                                |
|------------------------------------------------|-------------------------------|---------------|---------|--------------------------------------|
| Reduction in<br>Bronchodilator<br>Use          |                               |               |         |                                      |
| Children<br>reducing/stoppin<br>g use (RR)     | 2.39 (95% CI<br>1.64 to 3.48) | -             | <0.05   | Cochrane<br>Review[1]                |
| Reduction in Concomitant Medication Use (days) |                               |               |         |                                      |
| Salbutamol                                     | 27 ± 4.7                      | 37 ± 3.5      | <0.05   | Randomized<br>Controlled<br>Trial[4] |
| Theophylline                                   | 37 ± 4.7                      | 51 ± 4.8      | <0.05   | Randomized<br>Controlled<br>Trial[4] |
| Oral Steroids                                  | 2 ± 0.4                       | 5 ± 1.6       | <0.05   | Randomized<br>Controlled<br>Trial[4] |
| Asthma<br>Exacerbations                        |                               |               |         |                                      |
| Emergency<br>Room Visits                       | 10                            | 20            | <0.05   | Randomized<br>Controlled<br>Trial[4] |
| Symptom<br>Improvement                         |                               |               |         |                                      |
| Asthma<br>Symptom Score                        | Significantly<br>lower        | Higher        | <0.05   | Cochrane<br>Review[1]                |



| Symptom-free            |                   |   |               | Randomized |
|-------------------------|-------------------|---|---------------|------------|
| days (cough,<br>wheeze, | Favored ketotifen | - | Not specified | Controlled |
| breathlessness)         |                   |   |               | Trial[4]   |

Table 2: Ketotifen versus Montelukast in Asthmatic Patients

| Outcome<br>Measure                              | Ketotifen<br>Group         | Montelukast<br>Group         | p-value | Study                       |
|-------------------------------------------------|----------------------------|------------------------------|---------|-----------------------------|
| Asthma Symptom Score (after 4 weeks)            | Significantly<br>higher    | Significantly<br>lower       | <0.05   | Al-Hamdani et al.<br>[5][6] |
| Chest Wheezing (after 4 weeks)                  | Significantly<br>higher    | Significantly lower          | <0.05   | Al-Hamdani et al.<br>[5][6] |
| Pulmonary Function Tests (PFTs) (after 4 weeks) |                            |                              |         |                             |
| FVC (Forced<br>Vital Capacity)                  | Significant<br>improvement | More significant improvement | <0.05   | Al-Hamdani et al.<br>[5][6] |
| FEV1 (Forced<br>Expiratory<br>Volume in 1s)     | Significant<br>improvement | More significant improvement | <0.05   | Al-Hamdani et al.<br>[5][6] |
| PEFR (Peak<br>Expiratory Flow<br>Rate)          | Significant<br>improvement | More significant improvement | <0.05   | Al-Hamdani et al.<br>[5][6] |

Table 3: Ketotifen versus Inhaled Budesonide in Childhood Asthma



| Outcome<br>Measure                      | Ketotifen<br>Group        | Budesonide<br>Group       | p-value                | Study                                   |
|-----------------------------------------|---------------------------|---------------------------|------------------------|-----------------------------------------|
| Reduction in Emergency Room (ER) Visits | Significant reduction     | Significant reduction     | p=0.16<br>(comparable) | Randomized<br>Controlled<br>Trial[7][8] |
| Reduction in Days of Hospital Stay      | Significant reduction     | No significant reduction  | <0.05                  | Randomized Controlled Trial[7][8]       |
| Symptom-Free<br>Days                    | Less significant increase | More significant increase | <0.05                  | Randomized Controlled Trial[7][8]       |

## **Experimental Protocols**

A detailed understanding of the methodologies employed in clinical trials is paramount for critical appraisal of the evidence. Below are summaries of the experimental protocols from key comparative studies.

## Ketotifen versus Placebo in Children (Randomized Controlled Trial)[4]

- Study Design: A double-blind, placebo-controlled trial.
- Participants: 120 asthmatic children (5-15 years of age) at a tertiary care hospital.
- Procedure: Following a 4-week observation period, children were randomly assigned to receive either oral **ketotifen** (1 mg twice daily) or a placebo for 6 months. Concomitant antiasthma drugs were permitted as required.
- Outcome Measures:
  - Average number of days requiring anti-asthma drugs (salbutamol, theophylline, oral steroids, inhaled steroids).
  - Average symptom scores for cough, wheeze, and breathlessness.



- · Number of symptom-free days.
- Peak expiratory flow rate (PEFR) and Forced Expiratory Volume in 1 second (FEV1).
- Number of emergency room visits.
- Statistical Analysis: P-values were calculated to determine statistical significance between the two groups.

## Ketotifen versus Montelukast in Asthmatic Patients (Single-Blinded Randomized Clinical Trial)[5][6]

- Study Design: A single-blinded, randomized clinical trial.
- Participants: 100 asthmatic patients were recruited and randomized into two groups of 50.
- Procedure: Group 1 received ketotifen for 4 weeks, and Group 2 received montelukast sodium for 4 weeks.
- Outcome Measures:
  - Asthma symptom score and wheezing were recorded at the beginning and end of the study.
  - Pulmonary function tests (PFTs), including FVC, FEV1, and PEFR, were performed using spirometry.
  - Use of other asthma medications was evaluated at each visit.
- Statistical Analysis: P-values less than 0.05 were considered significant for comparisons between and within groups.

# Ketotifen versus Inhaled Budesonide in Children (Randomized Controlled Trial)[7][8]

Study Design: A randomized controlled trial.



- Participants: Children aged 8 months to 14 years who had been admitted for an acute asthmatic attack and had more than three episodes of wheezing with a good response to nebulized bronchodilators.
- Procedure: Patients were randomized into two groups. The ketotifen group (n=16) received oral ketotifen (0.5 mg or 1 mg twice daily, depending on age). The budesonide group (n=14) received inhaled budesonide (200 µg via MDI) twice daily. The follow-up period was 26 weeks.
- Outcome Measures:
  - Caregivers recorded the children's asthmatic symptoms and nebulized treatments in daily diaries.
  - Number of emergency room visits.
  - Days of hospital stay.
  - · Number of symptom-free days.
- Statistical Analysis: P-values were used to determine the significance of the observed differences between the treatment groups.

### **Mechanisms of Action: Signaling Pathways**

The therapeutic effects of **ketotifen** and its alternatives are rooted in their distinct molecular mechanisms of action. The following diagrams, generated using the DOT language, illustrate these pathways.

### **Ketotifen's Dual Mechanism of Action**

**Ketotifen** exerts its anti-asthmatic effects through two primary pathways: H1-histamine receptor antagonism and mast cell stabilization.[2][9][10] As a mast cell stabilizer, it inhibits the release of inflammatory mediators.[11][12]





Click to download full resolution via product page

Caption: **Ketotifen**'s dual action: inhibiting mediator release and blocking H1 receptors.

### Montelukast: Leukotriene Receptor Antagonism

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the pro-inflammatory and bronchoconstrictive effects of leukotrienes.[13][14][15][16]





Click to download full resolution via product page

Caption: Montelukast blocks the CysLT1 receptor, preventing leukotriene-induced effects.

#### **Budesonide: Inhaled Corticosteroid Action**

Inhaled corticosteroids like budesonide have broad anti-inflammatory effects mediated through genomic and non-genomic pathways.[17][18][19][20][21][22][23][24] They primarily act by binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression.[17][19][20][21]



Click to download full resolution via product page



Caption: Budesonide acts via glucocorticoid receptors to regulate gene expression.

#### Conclusion

This systematic review and meta-analysis provide a comparative framework for understanding the efficacy of **ketotifen** in the prophylactic treatment of asthma, particularly in children. The evidence suggests that **ketotifen** is more effective than placebo in reducing asthma symptoms and the need for rescue medications.[1][4] When compared to montelukast, current evidence suggests that montelukast may offer more significant improvements in pulmonary function and symptom scores.[5][6] In comparison with inhaled budesonide, **ketotifen** demonstrates comparable efficacy in reducing emergency room visits, although budesonide appears to be superior in providing symptom-free days.[7][8]

The choice of prophylactic agent in asthma management is multifaceted and depends on patient age, disease severity, and preference for oral versus inhaled administration. For researchers and drug development professionals, the distinct mechanisms of action of these three drug classes offer different targets for therapeutic intervention. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for designing future clinical trials and for the continued development of novel and improved asthma therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ketotifen alone or as additional medication for long-term control of asthma and wheeze in children PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Ketotifen for asthma in children aged 5 to 15 years: a randomized placebo-controlled trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

### Validation & Comparative





- 6. Comparative clinical evaluation of ketotifen and montelukast sodium in asthmatic Iraqi patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketotifen versus inhaled budesonide for controlling childhood asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 10. oanp.org [oanp.org]
- 11. The Mast Cell Stabilizer Ketotifen Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mast cell stabilizers: from pathogenic roles to targeting therapies PMC [pmc.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. ClinPGx [clinpgx.org]
- 15. Antileukotriene Wikipedia [en.wikipedia.org]
- 16. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 17. Inhaled corticosteroids in acute asthma | PDF [slideshare.net]
- 18. Genomic and non-genomic actions of glucocorticoids in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Genomic and non-genomic actions of glucocorticoids in asthma PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhaled Corticosteroids PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Inhaled Corticosteroids StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A systematic review and meta-analysis of Ketotifen's efficacy in asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7773197#a-systematic-review-and-meta-analysis-of-ketotifen-s-efficacy-in-asthma]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com